molecular formula C59H84N2O18 B1668254 Candicidin CAS No. 1403-17-4

Candicidin

Cat. No. B1668254
CAS RN: 1403-17-4
M. Wt: 1109.3 g/mol
InChI Key: OPGSFDUODIJJGF-JBUZINEHSA-N
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Description

Candicidin is a polyene antifungal antibiotic produced by a strain of Streptomyces griseus . It is especially effective against Candida albicans, more so than amphotericin B . Candicidin is administered intravaginally in the treatment of vulvovaginal candidiasis .


Synthesis Analysis

The yield of Candicidin was enhanced twofold when adding CuSO4 to the culture medium at a concentration of 42.8 mg/l in a 3.7 l fermentor . This led to more rapid glucose consumption and decreased cell growth . Enzyme activities related to glucose metabolism were greatly enhanced by copper addition . Transcriptional analysis of samples in the fermentation process demonstrated that adding copper sulfate to the fermentation medium could bring a large increase in the transcriptional level of the Candicidin biosynthetic genes fscA, fscB, fscC, and fscD .


Molecular Structure Analysis

Candicidin has a molecular formula of C59H84N2O18 . Its average mass is 1109.301 Da and its monoisotopic mass is 1108.571899 Da .


Chemical Reactions Analysis

The metabolomics profiling under different pH conditions was analyzed and discussed to elucidate the mechanism of pH affecting Candicidin biosynthesis . An efficient fermentation process with an integrated medium optimization and pH control strategy was developed .


Physical And Chemical Properties Analysis

Candicidin has a density of 1.3±0.1 g/cm3 . Its boiling point is 1262.8±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 197.6±3.0 kJ/mol . The flash point is 717.5±34.3 °C . The index of refraction is 1.616 . The molar refractivity is 293.7±0.4 cm3 .

Scientific Research Applications

Candicidin in Antifungal Treatment

  • Specific Scientific Field : Medical Science, specifically Antifungal Treatment .
  • Summary of the Application : Candicidin is used in the topical treatment of vulvovaginal candidiasis . It is one of the most effective antimonilial agents .
  • Methods of Application : Candicidin is applied topically for the treatment of vulvovaginal candidiasis . The specific dosage and application method would depend on the specific medical case and should be determined by a healthcare professional.
  • Results or Outcomes : The effectiveness of Candicidin in treating vulvovaginal candidiasis has been established, making it a valuable tool in antifungal treatment .

Candicidin Production Enhancement

  • Specific Scientific Field : Bioprocess and Biosystems Engineering .
  • Summary of the Application : Research has been conducted to enhance the productivity of Candicidin. This is achieved through medium optimization and pH stepwise control strategy in process optimization .
  • Methods of Application : The research involved the use of Streptomyces ZYJ-6 for the production of Candicidin. The process involved medium optimization and a pH stepwise control strategy. The optimal pH for cell growth and Candicidin biosynthesis were found to be 6.8 and 7.8, respectively .
  • Results or Outcomes : The introduction of adpA into Streptomyces ZYJ-6 improved Candicidin productivity significantly, achieving 9338 μg/mL, which was the highest value ever reported in the literature . The research laid a solid foundation for industrial application .

Candicidin Packaging into Membrane Vesicles

  • Specific Scientific Field : Microbiology .
  • Summary of the Application : Research has been conducted on the packaging of Candicidin into membrane vesicles in Streptomyces S4 . This process is important for the distribution and delivery of the antibiotic.
  • Methods of Application : The research involved studying the packaging process of Candicidin into membrane vesicles in Streptomyces S4 . The specific methods and experimental procedures would be detailed in the original research article .
  • Results or Outcomes : The outcomes of this research could provide valuable insights into the distribution and delivery mechanisms of Candicidin, which could have implications for its use in medical and industrial applications .

Candicidin Biosynthesis Gene Cluster Expression

  • Specific Scientific Field : Biotechnology .
  • Summary of the Application : Research has been conducted on the dynamic changes of metabolomics and expression of the candicidin biosynthesis gene cluster caused by the presence of a pleiotropic regulator AdpA in Streptomyces ZYJ-6 . This process is important for enhancing the productivity of Candicidin.
  • Methods of Application : The research involved studying the effects of introducing adpA into Streptomyces ZYJ-6, which could significantly improve candicidin productivity . The specific methods and experimental procedures would be detailed in the original research article .
  • Results or Outcomes : The introduction of adpA into Streptomyces ZYJ-6 improved candicidin productivity significantly, achieving 9338 μg/mL, which was the highest value ever reported in the literature .

Candicidin Production Enhancement through pH Stepwise Control Strategy

  • Specific Scientific Field : Bioprocess and Biosystems Engineering .
  • Summary of the Application : Research has been conducted to enhance the productivity of Candicidin through medium optimization and pH stepwise control strategy in process optimization .
  • Methods of Application : The research involved the use of Streptomyces ZYJ-6 for the production of Candicidin. The process involved medium optimization and a pH stepwise control strategy .
  • Results or Outcomes : The pH stepwise control strategy played positive performance on cell growth and candicidin biosynthesis with the maximum titer of 5161 µg/mL . The titer of 5161 µg/mL was the highest level ever reported for candicidin production, which laid a solid foundation for industrial application .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGSFDUODIJJGF-JBUZINEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014435
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Candicidin

CAS RN

1403-17-4
Record name Candicidin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Candicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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